N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be synthesized via the cyclization of hydrazines with 1,3-diketones . The final step involves the coupling of the thiophene and pyrazole rings with a cyclopropanesulfonamide group under specific reaction conditions, such as the use of a base like potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and the cyclization steps, as well as the development of more efficient catalysts and reaction conditions to streamline the coupling process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can interact with the active sites of enzymes, inhibiting their activity. The cyclopropanesulfonamide group can enhance the binding affinity and specificity of the compound to its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as Tipepidine and Tioconazole, which also exhibit biological activities.
Pyrazole derivatives: Such as Celecoxib, a well-known anti-inflammatory drug.
Uniqueness
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is unique due to its combination of a thiophene ring, a pyrazole ring, and a cyclopropanesulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c16-19(17,10-3-4-10)13-6-8-15-7-5-11(14-15)12-2-1-9-18-12/h1-2,5,7,9-10,13H,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOMXVNUWUHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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